molecular formula C24H23N5O3S3 B4082122 Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate

Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate

Cat. No.: B4082122
M. Wt: 525.7 g/mol
InChI Key: AMHYHZWOWQCEIG-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, which is then coupled with a triazole ring through a series of nucleophilic substitution reactions. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include acid chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .

Scientific Research Applications

Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can inhibit enzyme activity by binding to the active site, while the triazole ring can interact with various proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole share the benzothiazole moiety and exhibit similar biological activities.

    Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antimicrobial and antifungal properties.

    Benzoate Esters: Ethyl benzoate and methyl benzoate are simpler esters that share the benzoate functional group.

Uniqueness

Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylthio]acetylamino}benzoate is unique due to its combination of a benzothiazole moiety, a triazole ring, and a benzoate ester. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S3/c1-3-13-29-20(14-34-24-26-18-7-5-6-8-19(18)35-24)27-28-23(29)33-15-21(30)25-17-11-9-16(10-12-17)22(31)32-4-2/h3,5-12H,1,4,13-15H2,2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHYHZWOWQCEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate
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Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate
Reactant of Route 3
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Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate
Reactant of Route 4
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Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate
Reactant of Route 5
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Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate

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